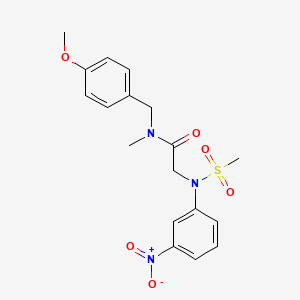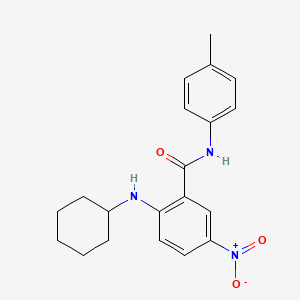![molecular formula C11H9N3OS B12487918 5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12487918.png)
5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a pyrrolo[3,2-d]pyrimidine core with a thiophene ring attached at the 7-position and a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the desired pyrrolo[3,2-d]pyrimidine core . The reaction is usually carried out under reflux conditions in a suitable solvent such as xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-cancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar in structure but with a thieno ring instead of a pyrrolo ring.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core but differ in the attached functional groups and rings.
Uniqueness
5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific combination of a pyrrolo[3,2-d]pyrimidine core with a thiophene ring. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H9N3OS |
|---|---|
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
5-methyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N3OS/c1-14-5-7(8-3-2-4-16-8)9-10(14)11(15)13-6-12-9/h2-6H,1H3,(H,12,13,15) |
Clave InChI |
WECXIKQSWOJEPX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C(=O)NC=N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12487842.png)
![N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12487847.png)
![3-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487852.png)
![1,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12487858.png)
![N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B12487861.png)


![6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12487903.png)
![2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12487907.png)
![2-{[2-(Trifluoromethyl)benzyl]amino}ethanol](/img/structure/B12487915.png)
![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12487919.png)
![N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)


